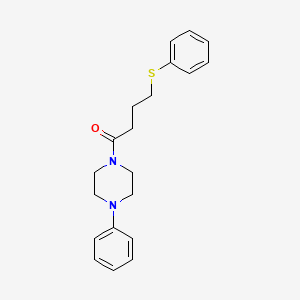

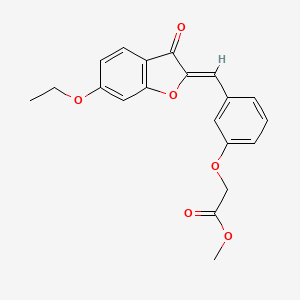

1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride” is a chemical compound. It is related to the piperidine class of compounds, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions. For instance, the C-H acid center can act as an active cyclization site . An example of a reaction involving piperidine derivatives is the enantioselective synthesis of piperidines via the 1,2-diamination of aldehydes .科学的研究の応用

Synthetic Applications

1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid; hydrochloride and its derivatives have been extensively explored for synthetic applications in organic chemistry. For instance, cyclopropanone equivalents derived from piperidide of 3-chloropropionic acid, such as 1-Piperidino-1-trimethylsilyloxycyclopropane, have facilitated the synthesis of various nucleophiles through reactions with cyclopropanone equivalents. This has opened avenues for creating pyrroles, pyrrolines, and pyrrolizidines, highlighting the compound's utility in synthesizing structurally complex and biologically significant molecules (Wasserman & Dion, 1982); (Wasserman, Dion, & Fukuyama, 1989).

Biochemical and Medicinal Chemistry

In the field of biochemical and medicinal chemistry, derivatives of 1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid; hydrochloride have been synthesized to explore their potential as antibacterial agents. For example, derivatives like 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have shown promise in this area, indicating the broader implications of cyclopropane derivatives in developing new therapeutic agents (Miyamoto et al., 1987).

Chemical Synthesis and Reactivity

Research has also delved into the reactivity of related cyclopropane compounds in chemical synthesis. Studies on 1,1-Dichloro-2-(chloromethyl)cyclopropane have shown its utility in forming compounds like 1,1-bis(aryloxy)-2-methylenecyclopropanes under various conditions, demonstrating the versatility of cyclopropane derivatives in organic synthesis (Jończyk & Kmiotek-Skarżyńska, 1992).

Catalysis

The synthesis of piperidines from propargyl amines and cyclopropanes, catalyzed by Zn(II), illustrates the role of cyclopropane derivatives in catalysis, offering a pathway to highly functionalized piperidines. This demonstrates the compound's significance in catalytic processes, facilitating the formation of complex organic structures with potential pharmacological activities (Lebold, Leduc, & Kerr, 2009).

特性

IUPAC Name |

1-(2-piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-10(14)11(4-5-11)6-9-12-7-2-1-3-8-12;/h1-9H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXXKAGJQYKKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2(CC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Piperidin-1-ylethyl)cyclopropane-1-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)

![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)